Cas no 2172569-65-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The trifluorobutanoic acid moiety enhances lipophilicity and metabolic stability, making it valuable for designing bioactive peptides or small-molecule probes. The tert-leucine-like dimethylbutanamido segment contributes to conformational rigidity, potentially improving target binding selectivity. This compound is particularly useful in developing fluorinated peptidomimetics or as a building block for structure-activity relationship studies where fluorine incorporation is desired for tuning physicochemical properties.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid structure
2172569-65-0 structure
Product name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid
CAS No:2172569-65-0
MF:C25H27F3N2O5
MW:492.48749756813
CID:6369102
PubChem ID:165819617

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
    • EN300-1561142
    • 2172569-65-0
    • Inchi: 1S/C25H27F3N2O5/c1-24(2,12-21(31)30-20(11-22(32)33)25(26,27)28)14-29-23(34)35-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: JHNBWEWJLMOTRM-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)NC(CC(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F

Computed Properties

  • Exact Mass: 492.18720645g/mol
  • Monoisotopic Mass: 492.18720645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1561142-0.1g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1561142-1000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
1000mg
$3368.0 2023-09-25
Enamine
EN300-1561142-50mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
50mg
$2829.0 2023-09-25
Enamine
EN300-1561142-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
1g
$3368.0 2023-06-05
Enamine
EN300-1561142-0.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1561142-0.25g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1561142-2500mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1561142-10000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
10000mg
$14487.0 2023-09-25
Enamine
EN300-1561142-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1561142-5000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-4,4,4-trifluorobutanoic acid
2172569-65-0
5000mg
$9769.0 2023-09-25

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid Related Literature

Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic Acid: A Comprehensive Overview

The compound with CAS No 2172569-65-0, known as 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-4,4,4-trifluorobutanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure and potential applications in drug development and material science.

At its core, this molecule features a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group plays a critical role in controlling the reactivity of amino groups during the synthesis of complex molecules, particularly in the construction of peptides and proteins. The presence of this group in the compound suggests its utility in multi-step synthesis processes where precise control over functional groups is essential.

The molecule also incorporates a 3,3-dimethylbutanamido substituent, which adds bulk to the structure and may influence the compound's solubility and stability. Additionally, the trifluorobutanoic acid moiety introduces fluorine atoms into the structure, enhancing its potential for bioactivity and metabolic stability. Fluorine substitution is a common strategy in drug design to improve pharmacokinetic properties such as absorption and half-life.

Recent advancements in chemical synthesis have enabled researchers to explore novel applications for compounds like this one. For instance, studies have demonstrated that fluorinated molecules can exhibit enhanced binding affinity to target proteins due to their unique electronic properties. This has led to increased interest in using such compounds as scaffolds for drug discovery efforts targeting various therapeutic areas, including oncology and infectious diseases.

In terms of synthesis, this compound likely involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The incorporation of the Fmoc group would typically involve a coupling reaction with an appropriate amine source under controlled conditions to ensure high yields and purity. The introduction of fluorine atoms may require specialized reagents or fluorination techniques to achieve the desired substitution pattern.

From an analytical standpoint, the characterization of this compound would rely heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods are essential for confirming the molecular structure and ensuring the absence of impurities or by-products from the synthesis process.

Looking ahead, the potential applications of this compound are vast. Its unique combination of functional groups makes it an attractive candidate for use in peptide-based drug delivery systems or as a component in advanced materials with tailored properties. Researchers are also exploring its potential as a building block for more complex molecules with enhanced bioavailability and efficacy.

In conclusion, CAS No 2172569-65-0 represents a cutting-edge molecule that exemplifies the intricate interplay between organic chemistry and drug design. With its sophisticated structure and promising applications, this compound is poised to play a significant role in advancing scientific research across multiple disciplines.

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